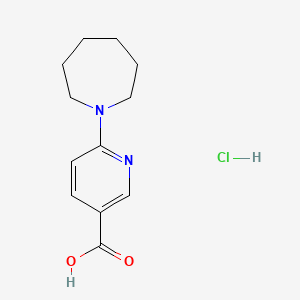

6-(Azepan-1-yl)pyridine-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

6-(azepan-1-yl)pyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c15-12(16)10-5-6-11(13-9-10)14-7-3-1-2-4-8-14;/h5-6,9H,1-4,7-8H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCHWAPMJQFCQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC=C(C=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(Azepan-1-yl)pyridine-3-carboxylic acid hydrochloride, a compound with the molecular formula C₁₂H₁₇ClN₂O₂ and a molecular weight of 256.73 g/mol, has garnered attention for its potential biological activities and applications in chemical and pharmaceutical fields. This article reviews the available literature on its biological activity, synthesis, and potential therapeutic implications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an azepan group and a carboxylic acid functional group. Its unique structure is believed to contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇ClN₂O₂ |

| Molecular Weight | 256.73 g/mol |

| CAS Number | 1375473-86-1 |

Biological Activity

Research indicates that 6-(azepan-1-yl)pyridine-3-carboxylic acid hydrochloride may exhibit various biological activities, including:

- Anticancer Potential : Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cell lines, indicating that this compound may also have anticancer properties.

- Binding Affinity : Interaction studies have focused on its binding affinity to biological targets, which is crucial for understanding its mechanism of action and therapeutic applications.

Synthesis

Synthesis of 6-(azepan-1-yl)pyridine-3-carboxylic acid hydrochloride can be achieved through several methods, often involving the reaction of pyridine derivatives with azepan-containing reagents. The general synthetic route may include:

- Formation of the Pyridine Ring : Utilizing appropriate starting materials to construct the pyridine framework.

- Substitution Reaction : Introducing the azepan group through nucleophilic substitution.

- Carboxylation : Adding a carboxylic acid functional group to complete the synthesis.

Comparative Analysis

To understand the biological implications further, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Amino-6-(azepan-1-yl)pyridine-3-carboxylic acid | Contains an amino group at the 5-position | Enhanced solubility and potential bioactivity |

| 6-(Piperidin-1-yl)pyridine-3-carboxylic acid | Substituted with a piperidine instead | Different pharmacological profile |

| 4-(Azepan-1-yl)pyridine-2-carboxylic acid | Carboxylic acid at the 2-position | Altered receptor interaction properties |

This table highlights how variations in substituents can lead to different pharmacological effects and applications.

Comparison with Similar Compounds

Key Differences :

- Substituent Effects: The azepane group in the target compound introduces greater steric bulk and flexibility compared to smaller substituents like cyano or chloro. This may influence binding interactions in biological systems .

- Solubility : The hydrochloride salt improves aqueous solubility relative to neutral esters (e.g., methyl acrylate derivatives), which are more lipophilic .

Heterocyclic Fused-Ring Analogues

Compounds with fused aromatic systems, such as imidazo[1,5-a]pyridine-3-carboxylic acid derivatives, exhibit distinct electronic properties due to extended π-conjugation:

| Compound Name | Core Structure | Functional Impact |

|---|---|---|

| 6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid | Fused imidazo-pyridine ring | Enhanced rigidity; strong electron-withdrawing CF₃ group |

| 6-(Azepan-1-yl)pyridine-3-carboxylic acid HCl | Single pyridine ring | Flexible azepane allows conformational adaptability |

Key Differences :

- Aromaticity: Fused-ring systems (e.g., imidazo-pyridine) exhibit planar rigidity, favoring π-π stacking interactions, whereas the single pyridine ring in the target compound may offer better adaptability to non-planar binding pockets .

Pyrrolidine vs. Azepane Analogues

The substitution of azepane with pyrrolidine (a five-membered amine ring) significantly alters molecular properties:

| Compound Name | Amine Ring Size | Key Characteristics |

|---|---|---|

| 6-(Pyrrolidin-1-yl)pyridazine-3-carboxylic acid HCl | 5-membered | Higher ring strain; reduced lipophilicity |

| 6-(Azepan-1-yl)pyridine-3-carboxylic acid HCl | 7-membered | Lower ring strain; increased hydrophobic surface area |

Key Differences :

- Conformational Flexibility : Azepane’s larger ring reduces steric strain, enabling more stable ligand-receptor interactions compared to pyrrolidine .

- Solubility : Both compounds are hydrochloride salts, but the azepane analogue’s larger hydrophobic surface may reduce aqueous solubility relative to pyrrolidine derivatives .

Research Implications and Limitations

While structural comparisons highlight differences in electronic, steric, and solubility profiles, direct biological or pharmacokinetic data for 6-(Azepan-1-yl)pyridine-3-carboxylic acid hydrochloride are absent in the provided evidence. Further studies are needed to evaluate its efficacy in drug discovery contexts, particularly in targeting enzymes or receptors sensitive to flexible amine substituents.

Preparation Methods

Formation of the Azepane Ring

The azepane (seven-membered nitrogen-containing ring) is typically synthesized via ring-closing reactions starting from linear precursors containing amine and alkyl halide functionalities or epoxides. For example, nucleophilic substitution reactions involving chloromethyl epoxides and amines can yield azepane intermediates under controlled temperature and solvent conditions.

Functionalization of Pyridine Ring

The pyridine ring is functionalized at the 3-position with a carboxylic acid group. This can be achieved via:

Coupling of Azepane to Pyridine

The key step involves nucleophilic substitution or amination reactions where the azepane nitrogen attacks the pyridine ring at the 6-position, often facilitated by catalysts or activating groups. Reaction conditions typically include:

Formation of Hydrochloride Salt

The free base of 6-(Azepan-1-yl)pyridine-3-carboxylic acid is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., toluene) at controlled temperatures (0°C to 40°C). This step enhances the compound’s stability and facilitates purification.

Representative Reaction Conditions and Yields

Analytical and Purification Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm structural integrity and substitution patterns.

- Mass Spectrometry (MS) : Confirms molecular weight and purity.

- Infrared (IR) Spectroscopy : Identifies functional groups, especially carboxylic acid and amine functionalities.

- Chromatography (HPLC, Flash Chromatography) : Used for purification and assessment of purity.

- Crystallization : Employed to isolate the hydrochloride salt in pure crystalline form.

Research Findings and Optimization

- Catalytic hydrogenation using palladium-based catalysts under mild pressure and temperature conditions improves yield and reduces impurities.

- Control of water content in reaction media is critical to prevent side reactions and improve product stability.

- Use of bases such as potassium carbonate facilitates nucleophilic substitution without excessive degradation.

- Salt formation with hydrogen chloride gas enhances compound stability, making it suitable for storage and further applications.

Q & A

Q. What are the common synthetic routes for 6-(Azepan-1-yl)pyridine-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling azepane with a halogenated pyridine-carboxylic acid derivative. For example, a nucleophilic substitution reaction between 6-chloropyridine-3-carboxylic acid and azepane under basic conditions (e.g., sodium hydride or potassium carbonate) can form the azepane-pyridine core. Subsequent treatment with hydrochloric acid yields the hydrochloride salt. Reaction optimization includes:

- Temperature : Elevated temperatures (80–100°C) improve reaction rates but may require inert atmospheres to prevent decomposition.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of azepane.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve interfacial reactivity .

Q. How can researchers characterize the purity and structural integrity of 6-(Azepan-1-yl)pyridine-3-carboxylic acid hydrochloride?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., azepane integration at pyridine C6 and carboxylic acid at C3).

- HPLC-MS : Quantify purity (>95% typical for research-grade material) and detect impurities (e.g., unreacted starting materials).

- Elemental Analysis : Validate stoichiometry of C, H, N, and Cl.

- X-ray Crystallography : Resolve crystal structure (if crystalline), confirming bond angles and protonation states .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer :

- Solubility : The hydrochloride salt enhances water solubility (>50 mg/mL at pH 7.4). Solubility in organic solvents (e.g., DMSO) is critical for in vitro assays.

- Stability : Hydrolytic stability in aqueous buffers (pH 2–9) should be tested via accelerated degradation studies (40°C, 75% RH). Carboxylic acid groups may esterify under acidic conditions, requiring pH monitoring .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., ring puckering in azepane). Strategies include:

- Variable-Temperature NMR : Identify coalescence temperatures to confirm conformational exchange.

- 2D NMR (COSY, NOESY) : Map spatial correlations between azepane protons and pyridine ring protons.

- Computational Modeling : DFT calculations (e.g., Gaussian) simulate NMR shifts and compare with experimental data .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., amidation of the carboxylic acid group)?

- Methodological Answer : To avoid side reactions (e.g., azepane ring opening):

- Protecting Groups : Temporarily protect the carboxylic acid with tert-butyl esters or benzyl groups during azepane functionalization.

- Coupling Reagents : Use carbodiimides (EDC/HOBt) for amide bond formation, minimizing activation of the azepane nitrogen.

- Kinetic Control : Low-temperature reactions favor selective activation of the carboxylic acid over the tertiary amine .

Q. How do structural analogs (e.g., piperidine vs. azepane substituents) affect biological activity?

- Methodological Answer : Comparative studies using analogs like 6-(piperidin-1-yl)pyridine-3-carboxylic acid hydrochloride reveal:

- Ring Size Effects : Azepane’s 7-membered ring increases conformational flexibility, potentially enhancing binding to targets with larger pockets.

- SAR Table :

| Compound | Ring Size | IC50 (Target X) | LogP |

|---|---|---|---|

| Azepane | 7-membered | 12 nM | 1.8 |

| Piperidine | 6-membered | 45 nM | 1.2 |

Q. What crystallographic challenges arise in resolving the hydrochloride salt’s structure, and how are they addressed?

- Methodological Answer :

- Protonation States : The pyridine nitrogen may remain unprotonated, while the azepane nitrogen is protonated. X-ray diffraction with synchrotron radiation improves resolution.

- Disorder : Azepane ring conformers may require multi-component refinement.

- Database Comparisons : Cross-reference with CSD entries (e.g., pyridinium salts) to validate bond lengths and angles .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between computational predictions and experimental solubility data?

- Methodological Answer :

- QSAR Models : Refine parameters (e.g., Abraham solvation parameters) using experimental solubility data.

- Co-solvent Studies : Test solubilization in PEG or cyclodextrin solutions to identify outliers.

- pH-Solubility Profiling : Compare predicted vs. measured solubility at multiple pH levels to adjust pKa calculations .

Methodological Tables

Table 1 : Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Source | Mitigation |

|---|---|---|

| 6-Chloropyridine-3-carboxylic acid | Incomplete substitution | Extended reaction time, excess azepane |

| N-Oxides | Oxidative side reactions | Use degassed solvents, antioxidants |

Table 2 : Key Stability-Indicating HPLC Parameters

| Column | Mobile Phase | Flow Rate | Detection (λ) |

|---|---|---|---|

| C18 (5 µm) | 0.1% TFA in H2O/MeCN | 1.0 mL/min | 254 nm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.